Methyl 4-(phenylcarbamoyl)benzoate
Description
Overview of the Chemical Compound's Significance in Contemporary Organic Synthesis
The significance of Methyl 4-(phenylcarbamoyl)benzoate in modern organic synthesis stems from its role as a versatile intermediate and a scaffold for developing new molecules with specific functionalities. Its derivatives have shown potential in diverse areas such as medicinal chemistry, materials science, and agriculture. For instance, certain derivatives have been investigated for their anti-inflammatory and antimicrobial properties, with some showing notable efficacy against Mycobacterium tuberculosis.
In materials science, derivatives of this compound are being explored for the creation of organic nanomaterials and pigments. These applications leverage the compound's stability and specific optical properties. Furthermore, in agricultural research, its derivatives have been studied as potential insect growth regulators, offering a pathway to more environmentally benign pest control agents. The synthetic accessibility of this compound, which can be produced in good yields, further enhances its appeal to researchers.
Contextualization within Benzoate (B1203000) Ester and Carbamoyl (B1232498) Derivative Chemistry
This compound is a member of two important classes of organic compounds: benzoate esters and carbamoyl derivatives.
Benzoate Esters: These compounds are formed from the esterification of benzoic acid and its derivatives with an alcohol. chemicalbull.com Benzoate esters are known for their wide range of applications, including their use as flavoring agents, fragrances, and as intermediates in the synthesis of pharmaceuticals and other organic compounds. chemicalbull.comfiveable.mewikipedia.org The ester functional group is a key feature, influencing the molecule's reactivity, particularly its susceptibility to hydrolysis back to the parent carboxylic acid and alcohol. fiveable.melibretexts.org
Carbamoyl Derivatives: Carbamates, which contain the -O-CO-NH- linkage, are derivatives of carbamic acid. nih.gov This functional group is a crucial structural motif in many therapeutic agents and prodrugs due to its chemical and proteolytic stability, its ability to permeate cell membranes, and its resemblance to a peptide bond. nih.govacs.org The carbamate (B1207046) group can be readily modified, allowing for the fine-tuning of a molecule's biological and pharmacokinetic properties. nih.gov The synthesis of carbamates can be achieved through various methods, including the use of carbamoyl chlorides or transcarbamoylation reactions. acs.orgorganic-chemistry.org
The combination of the benzoate ester and the phenylcarbamoyl group in one molecule gives this compound a unique profile, blending the characteristics of both classes of compounds.
Salient Structural Features and Functional Groups Relevant to Research Investigations
The structure of this compound contains several key features that are central to its chemical behavior and research interest.
Methyl Ester Group (-COOCH₃): This group is an important site for chemical reactions. It can undergo hydrolysis to the corresponding carboxylic acid or can be transformed into other functional groups, providing a handle for further molecular elaboration. libretexts.org
Phenylcarbamoyl Group (-CONHPh): This amide-like linkage introduces a degree of rigidity and the potential for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. The stability of the carbamate group is a key feature in its application in medicinal chemistry. nih.gov The phenyl ring attached to the nitrogen allows for various substitution patterns to modulate the electronic and steric properties of the molecule.
Aromatic Rings: The central benzoate ring and the phenyl ring of the carbamoyl group provide a scaffold that can be functionalized. The electronic properties of these rings influence the reactivity of the ester and carbamoyl groups.
Compound Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.27 g/mol |
| CAS Number | 3814-10-6 sigmaaldrich.com |
| Synonyms | 4-(Phenylcarbamoyl)benzoic Acid Methyl Ester tcichemicals.com |
| Physical State | Solid tcichemicals.com |
| Melting Point | 185–187°C |
Research Findings Summary
| Application Area | Specific Use Case | Key Findings/Results |
| Medicinal Chemistry | Anti-inflammatory agents | Showed significant inhibition of SEAP production. |
| Antimicrobial agents | Demonstrated effectiveness against Mycobacterium tuberculosis. | |
| Material Science | Organic nanomaterials | Investigated for potential applications in electronics; further safety studies are needed. |
| Organic pigments | Studied as potential environmentally friendly alternatives to inorganic pigments. | |
| Agricultural Research | Insect growth regulators | Observed to disrupt the normal growth patterns of certain insect species. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(phenylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)12-9-7-11(8-10-12)14(17)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAGEOVGQDJRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405509 | |
| Record name | Methyl 4-anilinocarbonylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-10-6 | |
| Record name | Methyl 4-anilinocarbonylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-(N-PHENYLCARBAMOYL)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 4 Phenylcarbamoyl Benzoate and Its Structural Analogues
Established Synthetic Pathways to Methyl 4-(phenylcarbamoyl)benzoate
The construction of the central carbamoyl-benzoate linkage in this compound is typically accomplished via two primary strategies: the formation of a carbamate (B1207046) bond or the creation of an amide bond.
Carbamate Bond Formation via Isocyanate Reactions with Benzoate (B1203000) Precursors
A direct and common method for synthesizing this compound involves the reaction of a suitable benzoate precursor with phenyl isocyanate. This reaction capitalizes on the high reactivity of the isocyanate group (-NCO) toward nucleophiles, such as alcohols and amines.
In one approach, methyl 4-hydroxybenzoate (B8730719) serves as the nucleophile. The hydroxyl group attacks the electrophilic carbon of the isocyanate, leading to the formation of the carbamate linkage.
Reaction Scheme:
Methyl 4-hydroxybenzoate + Phenyl Isocyanate → this compound
The non-phosgene synthesis of isocyanates themselves is a significant area of research, with methods involving the thermal decomposition of carbamates derived from nitro or amine compounds and carbon monoxide or dimethyl carbonate. nih.gov The use of phenyl isocyanate in the synthesis of ortho-functionalized aniline (B41778) derivatives has also been explored, proceeding through a selective ortho-metalation of a transient urea (B33335) intermediate. organic-chemistry.org
Amide Bond Formation Approaches, Including Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig type)
An alternative strategy focuses on forming the amide bond of the molecule. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for creating carbon-nitrogen (C-N) bonds. wikipedia.org This reaction has largely superseded harsher classical methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org
For the synthesis of this compound, this could involve coupling an aniline derivative with a methyl benzoate derivative. The general transformation involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org
Potential Reaction Scheme:
Methyl 4-halobenzoate (e.g., X = Br, I) + Aniline → this compound (in the presence of a Pd catalyst and ligand)
The development of various generations of catalyst systems, from early bidentate phosphine ligands like BINAP and DPPF to more recent sterically hindered monophosphine ligands (e.g., t-BuXPhos), has significantly expanded the reaction's utility, allowing for the coupling of a wide array of amines and aryl partners under mild conditions. wikipedia.orgunistra.fr The mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.org
Alternative Synthetic Strategies for the Carbamoyl-benzoate Linkage
Beyond the primary isocyanate and cross-coupling routes, other methods have been developed for constructing the carbamoyl-benzoate framework.
One documented pathway involves the reaction of Terephthaloyl Chloride with Aniline and subsequent esterification with Methanol (B129727) . chemsrc.com This approach first forms the amide bond and then introduces the ester group.
Another innovative strategy utilizes Carbamoyl (B1232498) Benzotriazoles as stable and handleable alternatives to isocyanates. researchgate.net These intermediates can be prepared from acyl azides via a Curtius rearrangement and subsequently reacted with nucleophiles. For instance, N-aryl carbamoyl benzotriazoles react with amines to produce ureas, demonstrating their utility as carbamoylating agents. researchgate.net
The oxidation of precursor molecules also presents a viable route. For example, the oxidation of methyl (4-acetylphenyl)carbamate using selenium dioxide yields methyl [4-(oxoacetyl)phenyl]carbamate, a versatile intermediate that can undergo further reactions to build more complex structures. researchgate.net
Syntheses of this compound Derivatives and Homologues
The synthetic pathways to this compound are readily adaptable for the creation of a diverse library of related compounds through modification of either the phenyl or the benzoate portions of the molecule.
Strategic Modifications to the Phenyl Moiety
Introducing substituents onto the phenyl ring attached to the nitrogen atom can be achieved by using appropriately substituted anilines or phenyl isocyanates in the synthetic schemes described above. This allows for a systematic investigation of how electronic and steric factors on this ring influence the properties of the final compound.
Research into related structures has demonstrated this principle. For example, in the synthesis of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates, various salicylanilides were used as starting materials, including those with trifluoromethyl substitutions on the phenylcarbamoyl ring, such as 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate. nih.gov This highlights the feasibility of incorporating a wide range of functional groups.
| Starting Material | Resulting Moiety |
| Aniline | Phenylcarbamoyl |
| 4-Trifluoromethylaniline | 4-(Trifluoromethyl)phenylcarbamoyl |
| 4-Chloroaniline | 4-Chlorophenylcarbamoyl |
| 4-Methoxyaniline | 4-Methoxyphenylcarbamoyl |
Derivatization Approaches for the Benzoate Ester Component
Modifications to the ester portion of the molecule can be accomplished in several ways. One method is to use different alcohols during the initial esterification step. For instance, instead of methanol, one could use ethanol (B145695) or propanol (B110389) to yield the corresponding ethyl or propyl esters. wikipedia.org
Alternatively, the methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid (4-(phenylcarbamoyl)benzoic acid). This acid can then be re-esterified with a variety of alcohols to generate a series of benzoate ester derivatives. This two-step process offers great flexibility.
The synthesis of related benzophenone (B1666685) derivatives has employed the benzoylation of hydroxybenzophenones to create substituted benzoyl phenyl benzoates, showcasing the derivatization of the benzoate portion. researchgate.net Similarly, the synthesis of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates was achieved by esterifying active salicylanilides with various 4-substituted benzoic acids, such as 4-nitrobenzoic acid. nih.gov
| Reagent/Starting Material | Resulting Moiety | Synthetic Approach |
| Ethanol | Ethyl 4-(phenylcarbamoyl)benzoate | Esterification |
| Propanol | Propyl 4-(phenylcarbamoyl)benzoate | Esterification |
| 4-(phenylcarbamoyl)benzoic acid + Various Alcohols | Alkyl 4-(phenylcarbamoyl)benzoates | Hydrolysis then Esterification |
| Methyl 4-aminobenzoate | This compound | Amide Coupling |
| Ethyl 4-aminobenzoate | Ethyl 4-(phenylcarbamoyl)benzoate | Amide Coupling |
Multi-step Synthetic Sequences for Complex Analogues
The construction of complex analogues of this compound often necessitates multi-step synthetic pathways to achieve the desired substitution patterns and functional group arrangements. These sequences are designed to be flexible, allowing for the generation of diverse libraries of compounds for screening and optimization.
A common strategy involves the initial formation of a core benzanilide (B160483) structure, which is then subjected to further modifications. For instance, a diversity-oriented synthesis approach can be employed to create a library of hydroxylated benzanilides, which are valuable precursors for more complex molecules. rsc.orgnih.gov This strategy might begin with the synthesis of a set of benzanilide building blocks, which are then subjected to regioselective C-H hydroxylation using different transition metal catalysts, such as palladium(II) or ruthenium(II). rsc.orgnih.gov The choice of catalyst can direct the position of the hydroxyl group, providing access to different isomers. rsc.orgnih.gov These hydroxylated intermediates can then be further functionalized, for example, by converting the hydroxyl group into an ether or ester, or by using it to construct heterocyclic rings.
Another powerful approach is the use of one-pot multicomponent reactions. For example, novel imidazole-based N-phenylbenzamide derivatives can be synthesized in a one-pot, three-component reaction of phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile. nih.gov This method is highly atom-economical and allows for the rapid assembly of complex molecules from simple starting materials. nih.gov The resulting imidazole-fused benzanilides can exhibit a range of biological activities and serve as scaffolds for further chemical exploration. nih.gov
The synthesis of N-substituted benzamide (B126) derivatives often involves a modular approach where different amines and carboxylic acid derivatives are coupled. For instance, in the development of histone deacetylase inhibitors, a series of N-substituted benzamide derivatives were synthesized to explore structure-activity relationships. nih.gov These syntheses typically involve the activation of the carboxylic acid group (or using an acyl chloride) followed by amidation with a desired amine. The substituents on both the benzoyl and the aniline moieties can be varied to fine-tune the biological activity of the final compounds. nih.gov
Furthermore, multi-step sequences are crucial when dealing with functional groups that are incompatible with certain reaction conditions. For example, to synthesize a para-nitro-substituted analogue, it is often necessary to protect the amino group of aniline as an amide before performing the nitration. youtube.com This prevents unwanted side reactions and controls the regioselectivity of the electrophilic aromatic substitution. The protecting group can then be removed in a subsequent step to yield the desired product. youtube.com
The following table provides an overview of representative multi-step synthetic strategies for complex benzanilide analogues:
| Strategy | Key Reactions | Advantages | Example Application | Reference |
| Diversity-Oriented Synthesis | C-H hydroxylation, Functional group interconversion | Rapid generation of diverse libraries, Access to novel chemical space | Synthesis of hydroxylated benzanilides for biological screening | rsc.orgnih.gov |
| Multicomponent Reactions | One-pot condensation of multiple starting materials | High atom economy, Step efficiency, Rapid assembly of complexity | Synthesis of imidazole-based N-phenylbenzamide derivatives | nih.gov |
| Modular Synthesis | Amide coupling (e.g., using activated carboxylic acids or acyl chlorides) | High flexibility in introducing substituents, Facilitates structure-activity relationship studies | Synthesis of N-substituted benzamide derivatives as enzyme inhibitors | nih.gov |
| Protective Group Chemistry | Protection of reactive functional groups (e.g., amines), Electrophilic aromatic substitution, Deprotection | Control of regioselectivity, Prevention of side reactions | Synthesis of nitro-substituted benzanilides | youtube.com |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical aspect of academic research to improve the efficiency, selectivity, and yield of the synthesis of this compound and its analogues. Researchers have explored various parameters, including catalysts, solvents, temperature, and reaction time, to develop more effective synthetic protocols.
A key focus has been on the development of catalytic methods for amide bond formation, which is the central reaction in the synthesis of benzanilides. Transition metal catalysts, particularly palladium and ruthenium, have shown great promise in C-H activation and functionalization reactions, leading to more efficient and regioselective syntheses. rsc.orgnih.gov For instance, the choice between a Pd(II) and a Ru(II) catalyst can influence the site of hydroxylation on the benzanilide scaffold, with steric effects being dominant for ruthenium and electronic effects for palladium. rsc.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. tandfonline.comresearchgate.net In the synthesis of benzanilides, microwave irradiation in the presence of a palladium-doped clay catalyst has been shown to provide excellent yields in very short reaction times under solvent-free conditions. tandfonline.comresearchgate.net This method also offers the advantage of easy catalyst separation and recycling. tandfonline.comresearchgate.net
The choice of solvent can also significantly impact the outcome of the reaction. While traditional solvents like DMF and CH2Cl2 are commonly used, there is a growing interest in using greener and safer alternatives. ucl.ac.uk For example, cyclopentyl methyl ether has been successfully employed as a solvent in the enzymatic synthesis of amides. nih.gov
In multicomponent reactions, the optimization of solvent and catalyst is crucial for achieving high yields. In the synthesis of imidazole-based N-phenylbenzamide derivatives, a screening of different solvents (ethanol, methanol, DMF, DMSO) and the use of an acidic medium were performed to identify the optimal conditions, leading to good yields of the desired products. nih.gov
The following table summarizes some optimized reaction conditions for the synthesis of benzanilide derivatives found in academic literature:
| Reaction Type | Catalyst/Reagent | Solvent | Conditions | Key Findings | Reference |
| C-H Hydroxylation | Pd(II) or Ru(II) catalysts | Acetic acid | Varies with catalyst | Catalyst choice controls regioselectivity of hydroxylation. | rsc.org |
| Amide Formation | Palladium-doped clay | Solvent-free | Microwave irradiation | Excellent yields, short reaction times, recyclable catalyst. | tandfonline.comresearchgate.net |
| One-pot Multicomponent Reaction | Hydrochloric acid | Ethanol | Room temperature | Good yields (80-85%) for imidazole-based N-phenylbenzamides. | nih.gov |
| Nucleophilic Substitution | Triethylamine | THF | 70 °C | High yield of pure N-phenylbenzamides from benzoyl chlorides and 1,3-diphenylthiourea. | unair.ac.id |
Considerations for Sustainable Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including this compound and its analogues. The goal is to develop more environmentally benign processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the primary focuses of sustainable synthesis is the development of catalytic methods that avoid the use of stoichiometric activating reagents, which generate significant amounts of waste. ucl.ac.ukresearchgate.net Catalytic approaches, such as those using boronic acids or transition metals, offer a more atom-economical route to amide bond formation. researchgate.netsigmaaldrich.com
The use of greener solvents is another important consideration. Many traditional amidation reactions are carried out in hazardous solvents like DMF and CH2Cl2. ucl.ac.uk Research is ongoing to replace these with more sustainable alternatives, such as water or bio-based solvents. nih.gov In some cases, solvent-free conditions can be achieved, particularly with the use of techniques like microwave irradiation or mechanochemical grinding. tandfonline.commdpi.com
Enzymatic synthesis represents a highly promising green alternative to traditional chemical methods. nih.gov Lipases, for example, can catalyze the formation of amide bonds with high selectivity and under mild reaction conditions. nih.gov The use of enzymes can reduce the need for protecting groups and minimize the formation of byproducts. nih.gov A sustainable enzymatic method for amide bond formation using Candida antarctica lipase (B570770) B (CALB) in the green solvent cyclopentyl methyl ether has been developed, offering excellent conversions and yields without the need for extensive purification. nih.gov
Key considerations for the sustainable synthesis of benzanilides are summarized in the table below:
| Green Chemistry Principle | Application in Benzanilide Synthesis | Example | Reference |
| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric ones. | Boronic acid catalyzed amidation; Transition metal-catalyzed C-H activation. | researchgate.netsigmaaldrich.com |
| Safer Solvents and Auxiliaries | Replacement of hazardous solvents with greener alternatives or use of solvent-free conditions. | Use of cyclopentyl methyl ether in enzymatic synthesis; Microwave-assisted solvent-free synthesis. | tandfonline.comnih.gov |
| Design for Energy Efficiency | Use of methods that reduce energy consumption. | Microwave-assisted synthesis which significantly shortens reaction times. | tandfonline.commdpi.com |
| Use of Renewable Feedstocks | Not extensively reported for this specific compound, but a general goal of green chemistry. | - | |
| Reduce Derivatives | Avoidance of unnecessary derivatization (e.g., use of protecting groups). | Enzymatic synthesis can offer high selectivity, reducing the need for protecting groups. | nih.gov |
| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. | One-pot multicomponent reactions. | nih.gov |
| Use of Recyclable Catalysts | Employing catalysts that can be easily recovered and reused. | Palladium-doped clay as a heterogeneous catalyst. | tandfonline.comresearchgate.net |
Chemical Reactivity and Transformation Studies of Methyl 4 Phenylcarbamoyl Benzoate
Ester Functional Group Reactivity: Investigation of Hydrolytic and Transesterification Pathways
The ester group in methyl 4-(phenylcarbamoyl)benzoate is a primary site for nucleophilic attack, leading to hydrolysis and transesterification reactions.
Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 4-(phenylcarbamoyl)benzoic acid, can be achieved under both acidic and basic conditions. In acidic hydrolysis, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.org Conversely, basic hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This process is generally faster and irreversible as the final product is the carboxylate salt. libretexts.orglibretexts.org Studies on similar methyl benzoates have shown that hydrolysis can be significantly influenced by temperature and pH. oieau.frpsu.edu For instance, high-temperature water (200–300 °C) has been shown to effectively hydrolyze even sterically hindered methyl benzoates. psu.edu In the pH range of 5-10, the hydrolysis of methyl benzoates is predominantly catalyzed by hydroxide ions. oieau.fr
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.orgucla.edu For example, reacting this compound with ethanol (B145695) and an acid catalyst would yield ethyl 4-(phenylcarbamoyl)benzoate and methanol (B129727). ucla.edu To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess. ucla.edu Base-catalyzed transesterification, using an alkoxide, is also an effective method. ucla.edu
| Reaction Type | Conditions | Products | Key Factors |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄), heat | 4-(Phenylcarbamoyl)benzoic acid, Methanol | Acid concentration, temperature. libretexts.orgpsu.edu |
| Base-Promoted Hydrolysis (Saponification) | Aqueous base (e.g., NaOH), heat | Sodium 4-(phenylcarbamoyl)benzoate, Methanol | Base concentration, temperature. libretexts.orgpsu.edu |
| Acid-Catalyzed Transesterification | Excess alcohol (R'OH), acid catalyst (e.g., H₂SO₄) | Alkyl 4-(phenylcarbamoyl)benzoate, Methanol | Equilibrium driven by excess alcohol. ucla.edu |
| Base-Catalyzed Transesterification | Alkoxide (R'O⁻), alcohol (R'OH) | Alkyl 4-(phenylcarbamoyl)benzoate, Methanol | Strength of the nucleophile (alkoxide). ucla.edu |
Amide Functional Group Reactivity: Studies on Hydrolysis and N-Alkylation Reactions
The amide linkage in this compound is generally more stable and less reactive than the ester group.
Hydrolysis: Amide hydrolysis requires more forcing conditions, typically prolonged heating with strong acids or bases, compared to ester hydrolysis. libretexts.org Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water, ultimately yielding 4-methoxycarbonylbenzoic acid and aniline (B41778). libretexts.org Under basic conditions, hydroxide ion attacks the amide carbonyl, leading to the formation of the carboxylate salt and aniline. libretexts.org In biological systems, this type of hydrolysis is often a key metabolic pathway. nih.gov
N-Alkylation: The hydrogen atom on the amide nitrogen can be substituted through N-alkylation reactions. This typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile to attack an alkyl halide. This process allows for the introduction of various alkyl groups onto the nitrogen atom, leading to a diverse range of N-substituted derivatives.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Strong aqueous acid (e.g., HCl), prolonged heat | 4-Methoxycarbonylbenzoic acid, Anilinium salt | Amide bond is more resistant to hydrolysis than the ester bond. libretexts.org |
| Base-Promoted Hydrolysis | Strong aqueous base (e.g., NaOH), prolonged heat | Salt of 4-methoxycarbonylbenzoic acid, Aniline | Requires more stringent conditions than ester saponification. libretexts.org |
| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | Methyl 4-(N-alkyl-N-phenylcarbamoyl)benzoate | Introduces a substituent on the amide nitrogen. |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings
The two phenyl rings in this compound exhibit different reactivities towards aromatic substitution due to the electronic effects of their respective substituents.
Electrophilic Aromatic Substitution (EAS): The general mechanism for EAS involves the attack of an electrophile by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Ring A (derived from benzoic acid): The ester group (-COOCH₃) and the amide carbonyl (-CONH-) are electron-withdrawing and deactivating groups, making this ring less reactive towards electrophiles. They direct incoming electrophiles to the meta position relative to the ester. aiinmr.comscribd.com For example, nitration of methyl benzoate (B1203000) with a mixture of nitric and sulfuric acid primarily yields the meta-substituted product. aiinmr.comscribd.com
Ring B (derived from aniline): The amino group (-NH-) is a powerful electron-donating and activating group, directing electrophiles to the ortho and para positions. However, the lone pair on the nitrogen is also involved in resonance with the adjacent carbonyl group of the amide, which diminishes its activating effect compared to a simple aniline.
Nucleophilic Aromatic Substitution (SNA): This type of reaction is less common for simple benzene (B151609) rings and typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halogen). nih.gov While the parent molecule is not highly activated for SNA, derivatization, such as nitration of the rings, could create substrates suitable for nucleophilic attack. nih.govresearchgate.net For instance, if a nitro group were introduced onto one of the rings, it could potentially be displaced by a strong nucleophile. researchgate.net
Reactivity of the Phenylamino (B1219803)/Carbamoyl (B1232498) Moiety in Derivatization
The phenylamino and carbamoyl portions of the molecule offer further opportunities for creating new derivatives. The reactivity of the phenylamino group is central to forming various C-N bonds, often through catalyst-mediated processes. The amide nitrogen, as discussed, can undergo alkylation. Furthermore, the entire carbamoyl moiety can be involved in reactions. For instance, reduction of the amide carbonyl is possible, though it requires powerful reducing agents.
Catalyst-Mediated Transformations and Reaction Mechanisms
Catalysts play a crucial role in many transformations involving this compound and its parent structures.
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Phenylcarbamoyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
For Methyl 4-(phenylcarbamoyl)benzoate, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the two phenyl rings would likely appear in the range of 7.0-8.5 ppm. The protons on the benzoate (B1203000) ring, being adjacent to the electron-withdrawing ester and amide groups, would be expected to resonate at the downfield end of this range. The single proton of the amide (N-H) group would typically produce a singlet in the range of 8-11 ppm, with its exact shift being sensitive to solvent and concentration. The three protons of the methyl ester (–OCH₃) group would appear as a sharp singlet, typically around 3.8-4.0 ppm.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show signals for each unique carbon atom. The carbonyl carbons of the ester and amide groups are most downfield, expected in the 165-175 ppm region. The aromatic carbons would generate a series of signals between 115 and 145 ppm. The methyl carbon of the ester group would be the most upfield, typically resonating around 50-55 ppm.
While specific experimental spectra for this compound are not widely available in published literature, the expected chemical shifts based on its structure are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Methyl Protons | -OCH₃ | ~3.9 | ~52 |
| Aromatic Protons | Benzoate Ring | ~8.0-8.2 | ~128-140 |
| Aromatic Protons | Phenylamine Ring | ~7.1-7.7 | ~120-140 |
| Amide Proton | N-H | ~10.4 | N/A |
| Carbonyl Carbon | Ester (C=O) | N/A | ~166 |
| Carbonyl Carbon | Amide (C=O) | N/A | ~165 |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment. A COSY spectrum would reveal proton-proton coupling within each aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would show longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the methyl group, the benzoate ring, the amide linkage, and the phenylamine ring.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis (HRMS, ESI-MS, CI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
The molecular formula of this compound is C₁₅H₁₃NO₃, corresponding to a monoisotopic mass of approximately 255.1 g/mol . High-Resolution Mass Spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy, distinguishing it from other formulas with the same nominal mass.
Techniques like Electrospray Ionization (ESI-MS) or Chemical Ionization (CI-MS) would be used to gently ionize the molecule, allowing for the detection of the molecular ion, typically as a protonated species [M+H]⁺ at m/z 256.1 or a sodiated adduct [M+Na]⁺ at m/z 278.1.
Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, providing insight into the molecule's structure. Based on the known fragmentation of esters and amides, a predictable pattern can be hypothesized. pharmacy180.commiamioh.edu Key fragmentation pathways would likely include:
Cleavage of the ester, with loss of the methoxy (B1213986) radical (•OCH₃, 31 u) or methanol (B129727) (CH₃OH, 32 u).
Cleavage of the amide bond, which is typically very stable, but can lead to fragments corresponding to the benzoyl moiety or the phenylamine moiety.
Loss of carbon monoxide (CO, 28 u) from acylium ions.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Formula | Origin |
|---|---|---|---|
| 255 | [M]⁺• | [C₁₅H₁₃NO₃]⁺• | Molecular Ion |
| 224 | [M - •OCH₃]⁺ | [C₁₄H₁₀NO₂]⁺ | Loss of methoxy radical |
| 148 | [C₈H₆NO₂]⁺ | [O=C-C₆H₄-C=O]⁺ | Cleavage of amide C-N bond |
| 120 | [C₇H₅O₂]⁺ | [HOOC-C₆H₅]⁺ | McLafferty rearrangement analog |
| 93 | [C₆H₅NH₂]⁺• | [C₆H₇N]⁺• | Aniline (B41778) radical cation |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.
The IR spectrum of this compound would be expected to display several characteristic absorption bands. The presence of the amide and ester groups is particularly prominent. A sharp absorption band around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The carbonyl (C=O) stretching region would be complex, showing two distinct bands: one for the ester carbonyl, typically around 1720-1740 cm⁻¹, and one for the amide carbonyl (Amide I band), typically around 1650-1680 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) would appear in the 1500-1550 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching would produce peaks in the 1450-1600 cm⁻¹ range.
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1725 | C=O Stretch | Ester |
| ~1670 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend, C-N Stretch (Amide II) | Amide |
| ~1600, ~1480 | C=C Stretch | Aromatic Rings |
| ~1280 | C-O Stretch | Ester |
Exploration of Other Advanced Spectroscopic and Diffraction Techniques
Other analytical methods could provide further insight into the properties of this compound. Ultraviolet-Visible (UV-Vis) spectroscopy would characterize the electronic transitions within the conjugated π-system of the molecule. The spectrum would likely show strong absorptions in the UV region, corresponding to π→π* transitions of the aromatic rings and amide group. Fluorescence spectroscopy could be used to investigate the molecule's emissive properties upon excitation, providing information about its excited state dynamics. While no specific studies using these or other advanced diffraction techniques for this compound are available in the surveyed literature, their application could yield valuable data on its electronic and photophysical properties.
Computational and Theoretical Chemistry Studies on Methyl 4 Phenylcarbamoyl Benzoate
Quantum Chemical Calculations for Electronic Structure and Properties.epstem.netresearchgate.net
Quantum chemical calculations are pivotal in elucidating the electronic structure and properties of Methyl 4-(phenylcarbamoyl)benzoate. These computational methods provide insights into the molecule's behavior at the atomic and molecular levels, which are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methodologies.pensoft.netchalcogen.roresearchgate.net
Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal quantum mechanical methods used to investigate the electronic structure of molecules. chalcogen.roresearchgate.netnih.gov DFT, particularly with hybrid functionals like B3LYP and B3PW91, has become a dominant choice for its accuracy in predicting various molecular properties. epstem.netnih.gov These methods involve optimizing the molecular structure to find the lowest energy conformation. researchgate.net For instance, calculations on related benzoate (B1203000) compounds have been successfully performed using DFT and HF methods with basis sets like 6-311+G(d,p), showing good agreement between predicted and experimental structural parameters. chalcogen.roresearchgate.net The selection of the functional and basis set is crucial, with GGA functionals being efficient for geometry optimizations, while hybrid functionals are often preferred for their accuracy in determining other properties. nih.gov
HOMO-LUMO Energy Gap Analysis and Electronic Transition Predictions.epstem.netresearchgate.netpensoft.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the electronic characteristics and chemical reactivity of a molecule. irjweb.comedu.krd A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comedu.krdsemanticscholar.org
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krd Analysis of the HOMO and LUMO energy levels helps in predicting electronic transitions and understanding the charge transfer interactions within the molecule. irjweb.com For similar molecules, these energy gaps have been calculated using DFT methods to assess their stability and reactivity. edu.krdsemanticscholar.org The HOMO-LUMO gap is also instrumental in determining global chemical reactivity descriptors such as electronegativity, chemical potential, hardness, and softness. edu.krd
Table 1: Key Quantum Chemical Parameters
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. researchgate.net |
| ΔE (Energy Gap) | The energy difference between ELUMO and EHOMO. researchgate.net |
Computational Prediction and Correlation of Vibrational Spectra.pensoft.net
Computational methods, particularly DFT, are extensively used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.netscirp.orgmdpi.com By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental bands to specific vibrational modes of the molecule. researchgate.netscirp.orgmdpi.com For instance, in studies of similar benzoate compounds, calculated C-H and C-C stretching vibrations showed good agreement with experimental data. researchgate.netmdpi.com The Potential Energy Distribution (PED) analysis is often employed to characterize the nature of these vibrational modes. mdpi.com Scaling factors are sometimes applied to the calculated frequencies to improve the correlation with experimental spectra. researchgate.net
Molecular Geometry Optimization and Conformational Landscapes.pensoft.net
Determining the most stable three-dimensional arrangement of atoms in a molecule is achieved through molecular geometry optimization. researchgate.net This process is fundamental to understanding a molecule's properties and reactivity. For flexible molecules like this compound, exploring the conformational landscape is crucial to identify different stable conformers and the energy barriers between them.
In a related compound, Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate, X-ray diffraction revealed that the pyrimidine (B1678525) and benzene (B151609) rings are twisted relative to each other. nih.gov The secondary amide group in this molecule was found to adopt a cis conformation. nih.gov Such studies on similar structures provide valuable insights into the likely conformations of this compound. Computational methods like DFT can be used to explore these conformational possibilities and determine their relative energies. researchgate.net For example, studies on methyl 4-O-pivaloyl-α-L-rhamnopyranosides used DFT to establish probable conformations. researchgate.net
Molecular Modeling and Docking Simulations for Ligand-Target Interactions.researchgate.netpensoft.net
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. pensoft.netmdpi.com These methods are instrumental in drug discovery and design.
Prediction of Binding Affinities and Interaction Modes.researchgate.net
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The results of these simulations are often ranked using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. mdpi.com For instance, in a study of benzoate ester-linked arylsulfonyl hydrazones, docking simulations were used to predict binding affinities to the estrogen receptor-beta, with lower docking scores indicating better binding. mdpi.com
These simulations also provide detailed information about the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net Understanding these interaction modes is crucial for structure-based drug design, allowing for the modification of the ligand to improve its binding affinity and selectivity for the target. researchgate.net Molecular dynamics (MD) simulations can further be employed to assess the stability of the predicted ligand-receptor complexes over time. pensoft.netresearchgate.net
Identification of Key Residues and Hydrogen Bonding Networks in Binding Sites
A critical aspect of understanding the biological potential of a molecule like this compound is to identify its interactions with protein binding sites. Computational methods, particularly molecular docking and analysis of crystal structures, are pivotal in elucidating these interactions.
Molecular docking simulations can predict the preferred binding orientation of this compound within a protein's active site. Following a successful docking, a detailed analysis of the binding pose reveals key amino acid residues that form favorable interactions with the ligand. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Hydrogen bonds are particularly significant for the specificity and stability of ligand-protein complexes. In this compound, the amide (-CONH-) group and the ester (-COOCH3) group are potential hydrogen bond donors and acceptors. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygens of both the amide and ester groups can act as hydrogen bond acceptors. The nitrogen atom of the amide can also act as a hydrogen bond acceptor.
For instance, in a related compound, Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate, crystallographic studies have shown that molecules are connected into centrosymmetric dimers via intermolecular N—H⋯N hydrogen bonds. nih.gov This highlights the capability of the carbamoyl (B1232498) moiety to form specific hydrogen bonding networks. Similarly, studies on methyl benzoate derivatives interacting with bovine serum albumin have provided insights into specific interactions with tryptophan residues, which are crucial for complex formation. mdpi.com
A hypothetical analysis of this compound binding to a protein target would involve identifying amino acid residues capable of forming hydrogen bonds. The table below illustrates the potential hydrogen bonding interactions that could be identified through such a study.
| Functional Group in this compound |
Table 1: Potential Hydrogen Bonding Interactions of this compound
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational flexibility of this compound and its complex with a biological target. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system.
These simulations can reveal how the conformation of this compound changes over time, both in its free state and when bound to a protein. The phenyl rings and the ester group can rotate around the central amide bond, leading to a range of possible conformations. Understanding this flexibility is crucial as only certain conformations may be biologically active.
Furthermore, MD simulations explicitly model the effects of the solvent, typically water, on the behavior of the molecule. The solvent can influence the conformational preferences of the ligand and mediate its interactions with the protein. By analyzing the trajectory of an MD simulation, researchers can identify stable conformations, transient states, and the energetic barriers between them.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org These models are instrumental in predicting the activity of novel compounds and in optimizing lead structures.
The process of QSAR modeling involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.
For a compound like this compound, which belongs to the benzanilide (B160483) class, QSAR studies on similar molecules can provide valuable insights. For example, a 3D-QSAR study on 2-methoxy benzanilides as antimycobacterial agents identified key steric and electronic features that influence their activity. ijddd.comresearchgate.net The study found that certain descriptors were significantly correlated with the antimycobacterial activity. ijddd.comresearchgate.net
The following table illustrates the types of structural descriptors that could be used in a QSAR study of benzanilide derivatives and their potential correlation with biological activity, based on findings for related compounds.
| Descriptor Type |
Table 2: Illustrative Structural Descriptors for QSAR Modeling of Benzanilide Derivatives
By applying such QSAR models, it would be possible to predict the biological activity of this compound and to design new derivatives with potentially improved properties.
Applications of Methyl 4 Phenylcarbamoyl Benzoate As a Chemical Building Block
Utility in the Synthesis of Complex Organic Molecules
The structure of methyl 4-(phenylcarbamoyl)benzoate contains both an ester and an amide linkage, offering multiple reactive sites for elaboration into more complex molecules. The ester can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the amide and the aromatic rings can be modified through various organic reactions. This versatility makes it a useful starting point for the synthesis of intricate organic compounds, particularly those with potential biological activity.
Research has demonstrated the utility of the core phenylcarbamoyl benzoate (B1203000) structure in the creation of targeted therapeutic agents. For instance, derivatives of this scaffold have been investigated as non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in several hormone-dependent disorders. In one study, the corresponding carboxylic acid, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid, was synthesized and evaluated for its inhibitory action. nih.gov This highlights how the fundamental structure of this compound can be a key component in the rational design of enzyme inhibitors. The synthesis involves modifying the core structure to optimize its interaction with the enzyme's active site. nih.gov
The general approach to utilizing this building block involves leveraging its functional groups for further reactions. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, such as amines or alcohols, to form larger, more complex amides or esters. The N-H of the amide bond and the aromatic rings also present sites for further functionalization, although they are generally less reactive than the ester group.
A summary of related complex molecules synthesized from the phenylcarbamoyl benzoate core is presented below:
| Compound Name | Target/Application | Key Structural Feature |
| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Steroid 5α-reductase inhibitor | Carboxylic acid derived from methyl ester |
| 2-(3-benzylureido)-4-methyl-benzoate derivatives | Enzyme inhibitors | Modifications on the phenyl and benzoate rings |
Integration into the Design and Synthesis of Advanced Scaffolds
An advanced scaffold in medicinal chemistry is a core molecular structure that can be systematically modified to create a library of related compounds for biological screening. This compound, with its defined three-dimensional shape and multiple points for diversification, serves as an excellent candidate for such a scaffold. tcichemicals.com The rigid nature of the two phenyl rings linked by the amide group provides a stable framework, while the terminal methyl ester allows for the introduction of a wide range of substituents.
The utility of this scaffold is evident in the development of inhibitors for various enzymes. For example, a European patent describes the synthesis of 4H-3,1-benzoxazin-4-ones and related compounds starting from precursors that share the core features of this compound. google.com These benzoxazinones are designed as inhibitors of physiological enzymes. The patent discloses various derivatives, such as methyl 2-(3-benzylureido)-4-methyl-benzoate, illustrating how the fundamental scaffold can be elaborated to generate a family of compounds with potential therapeutic applications. google.com
The design process for these advanced scaffolds involves computational and synthetic strategies. Molecular modeling can be used to predict how different substitutions on the phenylcarbamoyl benzoate core will affect the molecule's shape and its binding affinity to a biological target. Synthetic chemistry then brings these designs to fruition, using the reactivity of the scaffold's functional groups to build a library of diverse compounds.
Role as an Intermediate in the Development of Specialty Chemicals or Materials
An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. This compound is positioned as a valuable intermediate in multi-step syntheses of specialty chemicals, including pharmaceuticals and other high-value organic materials. chemsynthesis.comchemsrc.com Its synthesis from simpler precursors like terephthaloyl chloride and subsequent conversion into more complex target molecules underscores its role in synthetic pathways. chemsrc.com
For example, the synthesis of 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid derivatives, which have shown inhibitory activity against steroid 5α-reductase, illustrates the role of the parent ester as a key intermediate. nih.gov In this context, the methyl ester serves as a protecting group for the carboxylic acid, allowing other reactions to be performed on the molecule before a final hydrolysis step reveals the active compound. This strategy is common in the synthesis of complex pharmaceutical agents where precise control over reactivity is required.
The development of such specialty chemicals often involves a series of reactions where each step builds upon the last. This compound can be seen as a mid-point in these synthetic chains, providing a stable, well-characterized platform that can be reliably transformed into the desired final product.
Exploration in the Synthesis of Polymeric Structures Incorporating Phenylcarbamoyl Benzoate Units
The bifunctional nature of this compound and its derivatives suggests their potential as monomers for the synthesis of novel polymers, such as polyamides or polyesters. The presence of a reactive group at each end of the molecule (or a group that can be converted to a reactive group) is a prerequisite for step-growth polymerization. For instance, conversion of the methyl ester to a carboxylic acid and introduction of an amino group on the terminal phenyl ring would create an AB-type monomer suitable for polyamidation.
While direct polymerization of this compound is not widely documented, research into related structures provides a proof of principle. For example, studies on the synthesis of functional poly(carbamoyl ester)s through Passerini-type multicomponent polymerizations demonstrate the creation of polymers with carbamoyl (B1232498) ester linkages in the backbone. researchgate.net This research, while not using the exact title compound, shows that the underlying chemical moieties are compatible with polymerization reactions and can be used to create functional macromolecules. researchgate.net
Furthermore, the synthesis of N-methylol polyamides from polyamide-4 showcases how existing polymer backbones can be modified to include new functional groups, altering their physical and biodegradable properties. rsc.org A hypothetical approach to incorporating the phenylcarbamoyl benzoate unit could involve the synthesis of a diamine or diacid monomer containing this moiety, which could then be reacted with a suitable comonomer to form a new class of polyamides or polyesters. These materials could exhibit interesting properties, such as high thermal stability or specific liquid crystalline behavior, due to the rigid, aromatic nature of the repeating unit.
Investigation of Structure Activity Relationships Within the Phenylcarbamoyl Benzoate Scaffold
Systematic Modification of the Benzoate (B1203000) Ester Moiety and its Influence on Molecular Interactions
The ester moiety of the phenylcarbamoyl benzoate scaffold plays a crucial role in modulating the molecule's physicochemical properties, such as stability and solubility, which in turn affects its biological activity. nih.gov While specific studies detailing the systematic modification of the methyl ester in Methyl 4-(phenylcarbamoyl)benzoate are not abundant, general principles of ester modification in related benzoate derivatives provide valuable insights.
In a study of related salicylanilide (B1680751) derivatives, esterification of the parent molecule with various 4-substituted benzoic acids resulted in compounds with significant antimicrobial activity. nih.gov This highlights that the nature of the acyl group attached to the benzoate core is a key determinant of biological function. For example, the introduction of a 4-nitrobenzoyl group led to potent activity against Mycobacterium tuberculosis. nih.gov
Table 1: Influence of Benzoate Ester Modification on Antimycobacterial Activity of Salicylanilide Derivatives
| Compound | Ester Moiety | MIC against M. tuberculosis (μM) |
| Parent Salicylanilide | - | >128 |
| Derivative 1 | 4-Nitrobenzoate | 0.25 - 2 |
| Derivative 2 | 4-(Trifluoromethyl)benzoate | 0.5 - 32 |
This table is illustrative and based on data for related salicylanilide benzoates to demonstrate the principle of ester modification. nih.govresearchgate.net
Derivatization of the Phenylcarbamoyl Unit and Structure-Interaction Correlations
The phenylcarbamoyl unit is a critical component for establishing key interactions with biological targets. Derivatization of the phenyl ring within this moiety has been shown to significantly impact the biological activity of analogous compounds. nih.govescholarship.org
Studies on benzothiazole-phenyl analogs, which share a similar phenyl-amide linkage, have demonstrated that the placement of substituents on the phenyl ring is crucial for target enzyme inhibition. nih.govescholarship.org For instance, the introduction of trifluoromethyl groups at the ortho and para positions of the phenyl ring was well-tolerated by the target enzymes, soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.govescholarship.org This suggests that these positions are amenable to substitution without disrupting the essential binding interactions.
In the context of salicylanilide benzoates, substitutions on the aniline (B41778) (phenylcarbamoyl) ring were critical for their antimycobacterial and antibacterial activity. nih.gov Specifically, a trifluoromethyl group at the 4-position of the phenylcarbamoyl ring was a common feature in the most potent compounds. nih.gov
Table 2: Effect of Phenylcarbamoyl Derivatization on Enzyme Inhibition
| Base Scaffold | Phenylcarbamoyl Substituent | Target Enzyme | IC₅₀ (nM) |
| Benzothiazole-phenyl | 4-Trifluoromethyl | sEH | 9.6 |
| Benzothiazole-phenyl | 4-Trifluoromethyl | FAAH | 7 |
| Benzothiazole-phenyl | Unsubstituted | sEH | >1000 |
| Benzothiazole-phenyl | Unsubstituted | FAAH | >1000 |
This table presents data from related benzothiazole-phenyl analogs to illustrate the impact of phenylcarbamoyl derivatization. researchgate.net
Impact of Positional Isomerism on Molecular Recognition and Interaction Specificity
Positional isomerism, the differential placement of functional groups on the aromatic rings of the phenylcarbamoyl benzoate scaffold, has a profound effect on the molecule's three-dimensional shape and electronic properties, thereby influencing its ability to be recognized by and interact with specific biological targets. nih.govnih.gov
A study on benzoic acid derivatives demonstrated that the position of substituents significantly affects their antibacterial activity against E. coli. nih.gov For example, moving a hydroxyl group from the para- to the ortho-position in benzoic acid enhanced its bactericidal effect. nih.gov While this study does not focus on the phenylcarbamoyl benzoate scaffold specifically, it underscores the principle that positional changes can dramatically alter biological outcomes.
In the case of the phenylcarbamoyl benzoate scaffold, moving the phenylcarbamoyl group from the para-position (as in this compound) to the ortho- or meta-position would fundamentally change the molecule's geometry. This would alter the spatial relationship between the ester and the amide functionalities, likely impacting the molecule's ability to fit into a specific binding pocket. Research on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates, which are positional isomers of the core scaffold, has shown distinct biological activities, including potent antimycobacterial effects. nih.gov The specific arrangement of the functional groups in these isomers dictates their interaction with the target. nih.gov
The impact of positional isomerism is also evident in the photochromic properties of coordination polymers, where different positional isomers lead to distinct supramolecular networks and varied photoresponsive behaviors due to altered intermolecular interactions. rsc.org This highlights how subtle changes in substituent positioning can have a significant impact on molecular assembly and function. rsc.org
Conformational Analysis and its Role in Ligand-Binding Recognition
The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. The molecule possesses rotational freedom around the amide bond and the ester linkage, allowing it to adopt various conformations. However, it is likely that only a specific, low-energy conformation is recognized by and binds to the active site of a target protein.
Design and Development of Chemical Probes Based on the Scaffold for Target Identification
The phenylcarbamoyl benzoate scaffold can serve as a valuable starting point for the design of chemical probes to identify its biological targets. Chemical probes are molecules designed to interact with and report on a biological system, often by incorporating a reporter tag (e.g., a fluorescent dye) or a reactive group for covalent labeling. mdpi.com
A common strategy for developing a chemical probe is to start with a molecule that has a known biological activity and then modify it to include a photoaffinity label, such as a diazirine. mdpi.com This group can be activated by light to form a highly reactive carbene that covalently cross-links the probe to its binding partner, allowing for subsequent identification of the target protein. mdpi.com
To design a chemical probe based on this compound, one could introduce a photoaffinity group at a position on the molecule that is not critical for its biological activity, as determined by structure-activity relationship studies. For example, if derivatization of the phenyl ring of the phenylcarbamoyl moiety is well-tolerated, a diazirine-containing substituent could be placed there. Additionally, a "handle" for downstream applications, such as an alkyne or azide (B81097) for click chemistry, could be incorporated to attach a reporter tag. mdpi.com
The development of such probes would be instrumental in elucidating the mechanism of action of this compound and its analogs by definitively identifying their cellular binding partners.
Emerging Research Frontiers and Future Directions for Methyl 4 Phenylcarbamoyl Benzoate Chemistry
Development of Novel and Efficient Synthetic Methodologies
The traditional synthesis of benzanilides often involves the condensation of carboxylic acids with amines, a method that can be hampered by harsh reaction conditions and the generation of byproducts. nih.gov To overcome these limitations, researchers are exploring innovative and more efficient synthetic strategies.
One promising approach is the use of transition-metal-catalyzed C-H activation. For instance, diversity-oriented synthesis of bioactive benzanilides has been achieved through regioselective C(sp2)–H hydroxylation using ruthenium(II) and palladium(II) catalysts. nih.gov This method allows for the direct introduction of hydroxyl groups into the benzanilide (B160483) scaffold with high regioselectivity and functional group tolerance, offering a streamlined route to a diverse library of compounds. nih.gov
Furthermore, the principles of green chemistry are increasingly influencing synthetic design. Biocatalytic amide-bond formation, for example, presents a more sustainable alternative to traditional chemical methods. rsc.org The use of enzymes as catalysts can lead to higher selectivity and milder reaction conditions, reducing the environmental impact of the synthesis. rsc.org Additionally, novel one-pot multicomponent reactions are being developed to synthesize complex N-phenylbenzamide derivatives in a single step, improving atom economy and reducing reaction times. nih.gov
Exploration of Unconventional Reactivity Pathways and Mechanistic Insights
A deeper understanding of the reactivity of methyl 4-(phenylcarbamoyl)benzoate is crucial for unlocking its full potential. Future research will likely focus on exploring unconventional reaction pathways and gaining detailed mechanistic insights. For example, while palladium-catalyzed reactions are common in organic synthesis, some pathways, such as the extrusion-insertion pathway for the synthesis of N-phenylbenzamide from benzenesulfinate (B1229208) and phenylisocyanate, have been shown to be unsuccessful. researchgate.net Detailed mechanistic explorations using techniques like multistage mass spectrometry and density functional theory (DFT) calculations are essential to understand why certain reactions fail and to design successful alternative strategies. researchgate.net
Moreover, studies on the cleavage of the robust amide bond under unusual conditions, such as acid-mediated cleavage, can provide valuable information about the molecule's stability and potential degradation pathways. acs.org Mechanistic investigations into novel amination reactions, such as Rh(III)-mediated amido transfer, could also open up new avenues for the functionalization of the benzanilide core. acs.org
Application of Advanced Characterization Techniques for Complex System Analysis
As the complexity of the systems involving this compound and its derivatives grows, so does the need for advanced characterization techniques. To understand the behavior of these compounds in intricate environments, such as biological systems or advanced materials, a suite of powerful analytical methods will be indispensable.
Techniques such as in situ cylindrical internal reflectance-Fourier transform infrared spectroscopy (CIR-FTIR) can be employed to monitor catalytic reactions in real-time, providing invaluable data on reaction kinetics and the identification of transient intermediates. taylorandfrancis.com For the characterization of materials incorporating these molecules, a range of techniques will be crucial, including:
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for visualizing surface morphology.
Thermogravimetric Analysis (TGA) to assess thermal stability.
Fourier Transform Infrared Spectroscopy (FT-IR) and Raman Spectroscopy to identify chemical bonds and functional groups.
X-ray Diffraction (XRD) to determine crystalline structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural elucidation. researchgate.net
These advanced techniques will be critical for establishing structure-property relationships and for the rational design of new materials and biologically active compounds.
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
The discovery of new applications for this compound derivatives will be significantly accelerated by the integration of high-throughput screening (HTS) and combinatorial chemistry. drugtargetreview.com These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the efficiency of the discovery process. stanford.eduox.ac.uk
Combinatorial libraries of amides and benzanilides can be synthesized using solid-phase or solution-phase methods and screened for a wide range of biological activities. acs.orgnih.gov For example, HTS has been successfully used to identify novel anthelmintic compounds from large chemical libraries. nih.govmdpi.com The development of DNA-encoded libraries of related structures, such as benzimidazoles, further expands the scope of discoverable compounds. acs.org By creating and screening diverse libraries of this compound derivatives, researchers can efficiently identify lead compounds for applications in drug discovery and materials science. rsc.org
Computational Design of Functionalized Derivatives for Targeted Research Applications
Computational chemistry is poised to play a pivotal role in the future of this compound research. unirioja.es In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations, can provide deep insights into the properties and potential activities of novel derivatives. mdpi.commdpi.com
These computational tools can be used to:
Predict the biological activity of designed compounds against specific targets. mdpi.commdpi.com
Understand the binding modes of ligands within enzyme active sites. nih.gov
Elucidate the relationship between molecular structure and physicochemical properties, such as electronic and optical properties. researchgate.netresearchgate.net
Guide the design of new derivatives with enhanced activity or desired properties. acs.org
By combining computational design with experimental synthesis and testing, researchers can adopt a more rational and efficient approach to the development of functionalized this compound derivatives for a wide range of targeted research applications. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(phenylcarbamoyl)benzoate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via carbamate formation by reacting methyl 4-aminobenzoate with phenyl isocyanate. Key variables include solvent choice (e.g., anhydrous THF or DMF), temperature (0–25°C), and stoichiometric ratios. Catalytic bases like triethylamine may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical for high-purity yields .
- Experimental Design : Monitor reaction progress using TLC or HPLC. Compare yields under varying conditions (e.g., solvent polarity, temperature gradients) to identify optimal parameters.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- Structural Confirmation : Use - and -NMR to verify the ester, carbamoyl, and aromatic proton environments. Compare spectral data to analogs like methyl 4-(methacryloylamino)benzoate .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS for volatile impurities.
- Physicochemical Properties : Measure melting point (literature range: ~120–125°C), logP (predicted ~1.6 via computational tools), and solubility in DMSO or ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?
- Case Study : If a derivative exhibits unexpected cytotoxicity in vitro, consider:
Substituent Effects : Compare with analogs like methyl 4-(hept-5-ynoylamino)benzoate, where alkyne chain length modulates reactivity and stability .
Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted phenyl isocyanate).
Computational Modeling : Perform DFT calculations to assess electronic effects of substituents on carbamoyl group reactivity .
- Experimental Validation : Reproduce assays under controlled conditions (e.g., standardized cell lines, solvent controls) to isolate confounding variables .
Q. What strategies are recommended for designing this compound derivatives with enhanced biological activity?
- Methodology :
- Functional Group Modification : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenyl ring to alter electronic density and binding affinity.
- Hybrid Molecules : Conjugate with pharmacophores like morpholinopropyl or thiadiazole moieties (see methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate for inspiration) .
- Stereoelectronic Tuning : Replace the methyl ester with tert-butyl or benzyl esters to modulate lipophilicity and metabolic stability .
- Synthetic Pathways : Use Suzuki-Miyaura coupling for aryl-boron intermediates or click chemistry for alkyne-azide cycloadditions .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Safety Protocols :
- Hazard Mitigation : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles), fume hoods, and avoid dust formation .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
